molecular formula C9H13N3O2 B15361843 Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15361843
M. Wt: 195.22 g/mol
InChI Key: KKCNUHCODHXRTG-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of 1,2,3-triazole derivatives with appropriate reagents under specific conditions. The reaction conditions include the use of copper(I) catalysts and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

  • Medicine: Research has explored its use as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the development of corrosion inhibitors and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Ethyl 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is similar to other triazole derivatives, such as Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.

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Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 1-cyclopropyl-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)8-6(2)12(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

KKCNUHCODHXRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2CC2)C

Origin of Product

United States

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